molecular formula C16H18N6 B2514770 5-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile CAS No. 2380176-68-9

5-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile

Cat. No. B2514770
M. Wt: 294.362
InChI Key: WAHXXZJZCRVOKC-UHFFFAOYSA-N
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Description

5-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile, also known as DMPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPP is a pyridine-based compound that has a piperazine group and a cyano group attached to it.

Mechanism Of Action

The mechanism of action of 5-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile is not fully understood, but it is believed to involve the modulation of certain receptors and enzymes in the body. In medicinal chemistry, 5-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. In neuroscience, 5-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile has been found to modulate the activity of certain receptors, such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory.

Biochemical And Physiological Effects

5-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile has been shown to have a variety of biochemical and physiological effects, depending on its application. In medicinal chemistry, 5-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile has been shown to exhibit inhibitory activity against certain enzymes, which could potentially lead to the development of drugs for the treatment of diseases such as cancer and Alzheimer's. In neuroscience, 5-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile has been found to modulate the activity of certain receptors, which could potentially lead to the development of drugs for the treatment of neurological disorders. In agriculture, 5-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile has been shown to enhance the efficiency of nitrogen fertilizers, which could potentially lead to improved crop yields.

Advantages And Limitations For Lab Experiments

5-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile has several advantages for lab experiments, including its relatively low cost and ease of synthesis. However, 5-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for 5-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile research. In medicinal chemistry, 5-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile could be further studied as a potential drug candidate for the treatment of diseases such as cancer and Alzheimer's. In neuroscience, 5-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile could be further studied as a potential tool for studying the mechanisms of neuronal communication and developing drugs for the treatment of neurological disorders. In agriculture, 5-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile could be further studied as a potential tool for improving crop yields and reducing the environmental impact of nitrogen fertilizers. Overall, 5-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile has significant potential for a wide range of scientific research applications, and further research is needed to fully understand its potential.

Synthesis Methods

5-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile can be synthesized using a two-step procedure. The first step involves the synthesis of 5,6-dimethyl-4-pyrimidinylamine by reacting 5,6-dimethyl-4-pyrimidinol with ammonia. The second step involves the reaction of 5,6-dimethyl-4-pyrimidinylamine with 4-chloro-2-cyanopyridine in the presence of piperazine to obtain 5-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile.

Scientific Research Applications

5-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and agriculture. In medicinal chemistry, 5-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile has been shown to exhibit inhibitory activity against certain enzymes, making it a potential drug candidate for the treatment of diseases such as cancer and Alzheimer's. In neuroscience, 5-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile has been found to modulate the activity of certain receptors in the brain, making it a potential tool for studying the mechanisms of neuronal communication. In agriculture, 5-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile has been shown to enhance the efficiency of nitrogen fertilizers, making it a potential tool for improving crop yields.

properties

IUPAC Name

5-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6/c1-12-13(2)19-11-20-16(12)22-7-5-21(6-8-22)15-4-3-14(9-17)18-10-15/h3-4,10-11H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHXXZJZCRVOKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CCN(CC2)C3=CN=C(C=C3)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile

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